N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of benzothiophenes These compounds are known for their aromatic heterocyclic structure, which includes a benzene ring fused to a thiophene ring
Mechanism of Action
Target of Action
For instance, benzo[b]thiophene derivatives have been reported to inhibit 5-lipoxygenase , an enzyme that catalyzes the formation of leukotrienes from arachidonic acid .
Biochemical Pathways
If we consider the potential inhibition of 5-lipoxygenase, this could impact the leukotriene synthesis pathway . Leukotrienes are involved in inflammatory responses, and their overproduction can lead to conditions such as asthma .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it indeed inhibits 5-lipoxygenase, it could potentially reduce the production of leukotrienes, thereby mitigating inflammatory responses .
Preparation Methods
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves several steps. One common method includes the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this process and optimizing reaction conditions to improve yield and purity.
Chemical Reactions Analysis
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as a precursor in industrial chemical processes
Comparison with Similar Compounds
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can be compared to other benzothiophene derivatives, such as:
Benzo[b]thiophene-2-boronic acid: Known for its use in Suzuki-Miyaura cross-coupling reactions and as an inhibitor of beta-lactamase enzymes.
1-benzothiophene-3-carboxylic acid derivatives: These compounds are used in various synthetic applications and have been studied for their biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-10-15(11(2)22-19-10)16(20)18-9-17(3,21)14-8-12-6-4-5-7-13(12)23-14/h4-8,21H,9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTADHAHIKRVPPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.